Product packaging for Z-Gly-gly-trp-OH(Cat. No.:CAS No. 83798-91-8)

Z-Gly-gly-trp-OH

Cat. No.: B1436655
CAS No.: 83798-91-8
M. Wt: 452.5 g/mol
InChI Key: BAUFIASSRJGSBQ-UHFFFAOYSA-N
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Description

Context of Peptide Chemistry Research

Peptide chemistry is a fundamental field of organic chemistry and biochemistry focused on the synthesis and study of peptides—short chains of amino acids linked by peptide bonds. rsc.org Research in this area is crucial for several reasons, including the verification of naturally occurring protein structures and the investigation of how amino acid sequences dictate protein function. researchgate.net The chemical synthesis of peptides allows for the production of molecules that are otherwise difficult to express in biological systems, the incorporation of unnatural or D-amino acids, and modifications to the peptide backbone, opening up vast possibilities for developing new therapeutics and biochemical tools. rsc.org

Significance of Tripeptides and Their Derivatives in Biochemical Investigations

Tripeptides, which consist of three amino acids linked by two peptide bonds, represent a crucial class of small peptides. nih.gov With the 20 proteinogenic amino acids, it is possible to form 8,000 different tripeptide combinations. nih.gov Despite their relatively simple structure, many tripeptides are biologically active, serving as hormones, neurotransmitters, and antioxidants; a prominent example is glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a key cellular antioxidant. researchgate.netpnas.org In research, tripeptides and their derivatives are attractive models for several reasons: they are cost-effective to synthesize, simple enough for detailed structure-activity relationship (SAR) studies, and can possess unique biological activities, including antimicrobial and immunomodulatory effects. thieme-connect.comchemsrc.com Their study is fundamental to understanding the basic principles of protein structure and function. ru.nl

Specific Research Focus on Z-Gly-gly-trp-OH: A Model Tripeptide System

This compound is a specifically designed, N-terminally protected tripeptide. While not typically a final therapeutic product itself, it serves as a valuable research tool and synthetic intermediate. Its structure, combining two simple glycine (B1666218) residues with the functionally complex and bulky tryptophan residue, makes it an excellent model system. The presence of the tryptophan residue, with its indole (B1671886) side chain, is particularly significant as this amino acid is a natural fluorophore and plays crucial roles in protein-protein interactions. rsc.orgnih.gov

Research literature indicates the use of closely related structures, such as Z-Gly-Trp-OH, as substrates in chemoenzymatic synthesis. For instance, Z-Gly-Trp-OH can be used in thermodynamically controlled enzymatic reactions to form larger peptides. researchgate.netpsu.edu The synthesis of this compound would proceed from intermediates like Z-Gly-Gly, which can then be coupled to tryptophan. chemicalbook.com The deprotected form, H-Gly-Gly-Trp-OH, has been used in studies of molecular recognition, where its binding to synthetic receptors was evaluated, highlighting the importance of the tryptophan position in the peptide sequence. rsc.org Therefore, this compound is primarily investigated as a well-defined substrate for proteases, an intermediate in the fragment condensation synthesis of larger tryptophan-containing peptides, and as a precursor for studies involving the biophysical properties of the Trp-Gly-Gly sequence.

Overview of Research Disciplines Relevant to this compound Studies

The study and application of this compound intersect with several key scientific disciplines:

Peptide Chemistry: This is the core discipline focused on the synthesis, purification, and characterization of the molecule itself, often as a building block for more complex peptides. rsc.org

Biochemistry and Enzymology: The compound serves as a model substrate for studying the kinetics and specificity of various enzymes, particularly proteases that recognize and cleave peptide bonds. glpbio.compsu.edu The tryptophan residue allows for fluorogenic assays of enzyme activity. nih.gov

Bioorganic Chemistry: This field explores the interface of organic chemistry and biology, using synthetically modified peptides like this compound to probe biological processes or to develop novel bioactive molecules. researchgate.net

Supramolecular Chemistry: The deprotected peptide is used in studies of non-covalent interactions and molecular recognition, for which this compound is a direct synthetic precursor. rsc.org

Physicochemical and Spectroscopic Data

Physicochemical Properties of this compound

The following table summarizes key calculated physicochemical properties for this compound.

PropertyValue
CAS Number 83798-91-8 chemsrc.comambeed.com
Molecular Formula C₂₃H₂₄N₄O₆
Molecular Weight 452.46 g/mol
IUPAC Name 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

Note: Properties are calculated based on the chemical structure.

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic (e.g., NMR, IR) and crystallographic data for this compound are not widely available in the peer-reviewed literature, which is common for a specialized synthetic intermediate. For reference, selected experimental data for the closely related and well-characterized dipeptide, [(Benzyloxy)carbonyl]glycyl-L-tryptophan (Z-Gly-Trp-OH) , are provided below. thieme-connect.com

Data TypeDetails for Z-Gly-Trp-OHSource
Appearance White solid thieme-connect.com
Melting Point 139–141 °C thieme-connect.com
¹H NMR (DMSO-d₆, δ) 12.65 (br s, 1 H), 10.83 (s, 1 H), 8.08 (d, J = 7.7 Hz, 1 H), 7.53 (d, J = 7.8 Hz, 1 H), 7.48–7.22 (m, 7 H), 7.14 (s, 1 H), 7.07 (t, J = 7.5 Hz, 1 H), 6.99 (t, J = 7.4 Hz, 1 H), 5.03 (s, 2 H), 4.74–4.28 (m, 1 H), 3.77–3.52 (m, 2 H), 3.18 (dd, J = 14.7, 5.2 Hz, 1 H), 3.05 (dd, J = 14.6, 7.8 Hz, 1 H) thieme-connect.com
¹³C NMR (DMSO-d₆, δ) 174.2, 169.9, 157.4, 138.0, 137.0, 129.3, 128.7, 128.2, 124.6, 121.9, 119.4, 119.1, 112.3, 110.6, 66.4, 53.9, 44.2, 28.1 thieme-connect.com
Crystallography While data for this compound is not published, crystal structures for L-tryptophan itself are well-documented, revealing complex hydrogen bonding networks and multiple polymorphic forms. acs.orgN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O6 B1436655 Z-Gly-gly-trp-OH CAS No. 83798-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFIASSRJGSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83798-91-8
Record name MLS003389339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Z Gly Gly Trp Oh and Analogues

Chemical Synthesis Approaches

The construction of the peptide backbone of Z-Gly-Gly-Trp-OH relies on the formation of amide bonds between its constituent amino acids: glycine (B1666218), another glycine, and tryptophan, with the N-terminus protected by a benzyloxycarbonyl group. The choice of synthetic strategy is crucial and is often dictated by the desired scale of production, purity requirements, and the specific sequence of the peptide.

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SPPS), a classical and versatile method, remains highly relevant for the production of peptides like this compound, especially for large-scale synthesis. bachem.com This approach involves the sequential coupling of amino acids in a suitable solvent, with the growing peptide chain remaining in the liquid phase throughout the synthesis. The key to a successful solution-phase synthesis lies in the careful selection of protecting groups and coupling methods to ensure high yields and minimize side reactions such as racemization. thieme-connect.de The benzyloxycarbonyl (Z) group is a well-established Nα-protecting group in solution-phase synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. thieme-connect.de

Fragment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized peptide fragments are coupled together. This approach can be more efficient than a stepwise approach for longer peptides, as the purification of intermediate fragments can be easier. For the synthesis of this compound, a potential fragment condensation strategy would involve the coupling of Z-Gly-OH with a pre-formed Gly-Trp-OH dipeptide, or the coupling of Z-Gly-Gly-OH with H-Trp-OH.

A common method for fragment condensation involves the use of coupling reagents that activate the C-terminal carboxyl group of one fragment, facilitating its reaction with the N-terminal amino group of the other. The choice of coupling reagent and additives is critical to prevent racemization at the C-terminal amino acid of the acylating fragment. Research has shown that a combination of a coupling agent like diisopropylcarbodiimide (DIC) with an additive such as 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) can be effective in suppressing racemization during fragment condensation. researchgate.netnih.gov

For instance, a study on the repetitive solid-phase fragment condensation of VGVAPG utilized a chloroform-phenol solvent system with DIC and a combination of HODhbt and its tetrabutylammonium (B224687) salt to improve coupling efficiency. researchgate.net While this was on a solid support, the principles of minimizing aggregation and enhancing coupling are transferable to solution-phase fragment condensation. Enzymatic fragment condensation, using ligases like subtilisin variants, also presents a highly specific and racemization-free alternative for coupling peptide fragments. google.com

The stepwise elongation procedure is a more traditional and widely used method for the synthesis of smaller peptides like this compound. thieme-connect.de This method involves the sequential addition of single, N-terminally protected amino acids to a C-terminally protected amino acid or peptide chain. After each coupling step, the Nα-protecting group is removed, and the next protected amino acid is coupled until the desired sequence is assembled.

The synthesis of this compound via stepwise elongation would typically start from the C-terminal tryptophan. A common route would be:

Protection of the C-terminal tryptophan, for example, as a methyl or benzyl (B1604629) ester (e.g., H-Trp-OMe).

Coupling of Z-Gly-OH to H-Trp-OMe using a suitable coupling reagent to form Z-Gly-Trp-OMe.

Removal of the Z-group from Z-Gly-Trp-OMe by catalytic hydrogenation to yield H-Gly-Trp-OMe.

Coupling of another molecule of Z-Gly-OH to H-Gly-Trp-OMe to form Z-Gly-Gly-Trp-OMe.

Finally, saponification of the methyl ester to yield the desired this compound.

A documented synthesis of the related dipeptide, Z-Gly-L-Trp-OH, involved the coupling of N-(benzyloxycarbonyl)glycine with L-tryptophan in the presence of triethylamine (B128534) in acetonitrile, yielding the product in good yield. researchgate.net This highlights a practical approach for one of the key coupling steps. The stepwise elongation procedure is effective for small peptides and for preparing segments for larger peptide synthesis. thieme-connect.de However, the solubility of the growing peptide chain can sometimes decrease, posing a challenge. thieme-connect.de

Parameter Fragment Condensation Stepwise Elongation
Starting Materials Protected peptide fragments (e.g., Z-Gly-OH and H-Gly-Trp-OH)Protected amino acids (e.g., Z-Gly-OH, H-Trp-OMe)
Key Advantage Efficient for longer peptides, easier purification of intermediatesWell-established, good for shorter peptides
Potential Challenge Risk of racemization at the C-terminus of the acylating fragmentDecreasing solubility of the growing peptide chain
Common Coupling Agents DCC/HOBt, DIC/HODhbt, Azide methodDCC, DIC, HBTU, TBTU

Protecting Group Chemistry in this compound Synthesis

A cornerstone of successful peptide synthesis is the strategic use of protecting groups. These temporary modifications to reactive moieties within the amino acids prevent unwanted side reactions during the coupling process. The synthesis of this compound necessitates a careful selection of protecting groups for the N-terminus, C-terminus, and the indole (B1671886) side chain of tryptophan. thermofisher.combiosynth.com

Side-Chain Protection of Tryptophan Residue

The indole side chain of tryptophan contains a reactive N-H group that can undergo side reactions, particularly under the acidic conditions often used for deprotection in peptide synthesis. peptide.com Alkylation of the tryptophan side chain is a common side reaction. rsc.org To prevent this, the indole nitrogen is often protected.

A common protecting group for the tryptophan side chain is the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.comgoogle.com The use of Fmoc-Trp(Boc)-OH is recommended to prevent modification of the tryptophan side chain, especially during the final cleavage from the resin in Fmoc-based solid-phase synthesis. sigmaaldrich.com Another strategy involves the use of dihydrotryptophan (Dht) as a precursor to tryptophan. The indoline (B122111) nitrogen of Dht can be protected with a Cbz group, and Dht is resistant to the cross-linking reactions that can occur with tryptophan. It is then converted back to tryptophan at a later stage. nih.gov

Reactive Group Protecting Group Introduction Reagent Example Cleavage Condition Example
N-terminus (Glycine)Benzyloxycarbonyl (Z/Cbz)Benzyl chloroformateCatalytic hydrogenation
C-terminus (Tryptophan)Methyl Ester (in solution phase)Methanol/Acid catalystSaponification (base hydrolysis)
C-terminus (Tryptophan)Solid Support (in SPPS)Resin with a suitable linkerStrong acid (e.g., TFA)
Side Chain (Tryptophan)tert-Butyloxycarbonyl (Boc)Di-tert-butyl dicarbonateAcid (e.g., TFA)

Stereochemical Control and Racemization Prevention in Peptide Coupling

Maintaining the stereochemical integrity of the chiral amino acids is paramount during peptide synthesis. Racemization, the conversion of a chiral amino acid into a mixture of both enantiomers, can occur during the activation and coupling steps, leading to undesired diastereomeric peptide products. wikipedia.orgnih.gov

The risk of racemization is particularly high for the activated amino acid. The mechanism often involves the formation of an oxazolone (B7731731) intermediate. nih.gov Several strategies are employed to suppress racemization:

Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC can lead to racemization if used alone. wikipedia.org

Additives: The addition of racemization-suppressing reagents is a common practice. These additives react with the activated intermediate to form a less reactive, more stable active ester, which then reacts with the amine component. Commonly used additives include:

1-hydroxybenzotriazole (B26582) (HOBt) wikipedia.orgpeptide.comhighfine.com

1-hydroxy-7-aza-benzotriazole (HOAt) wikipedia.orgpeptide.comhighfine.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) highfine.com

Protecting Groups: The N-terminal protecting group also influences the extent of racemization. The benzyloxycarbonyl (Z) group is known to be effective in protecting the chiral integrity of the amino acid to which it is attached. pageplace.de

Reaction Conditions: Factors such as the type of base used and the reaction temperature can also affect the level of racemization. highfine.com

Some amino acids, like cysteine and histidine, are particularly prone to racemization. nih.govpeptide.com While tryptophan is not as susceptible as these, careful control of coupling conditions is still necessary to ensure the stereochemical purity of the final this compound peptide.

Chemo-Enzymatic Synthesis of this compound and Related Peptides

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. researchgate.net This approach can offer milder reaction conditions and improved stereospecificity compared to purely chemical methods.

Advantages of Enzymatic Catalysis in Peptide Bond Formation

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds in a regio- and stereoselective manner. bachem.comrsc.org This offers several key advantages:

High Stereospecificity: Enzymes are inherently chiral catalysts and typically act on only one enantiomer of a substrate, thus eliminating the risk of racemization during the coupling step. researchgate.netwikipedia.org

Mild Reaction Conditions: Enzymatic reactions are often carried out in aqueous solutions or organic solvents with low water content, at neutral pH and ambient temperature. This reduces the need for harsh chemicals and minimizes side reactions. researchgate.netrsc.org

Reduced Need for Side-Chain Protection: Due to the high specificity of the enzyme's active site, the need for protecting the side chains of many amino acids can be circumvented. bachem.comnih.gov The enzyme can selectively catalyze the peptide bond formation without interfering with other reactive groups. nih.gov

Environmentally Friendly: The use of aqueous solvents and biodegradable catalysts makes enzymatic synthesis a greener alternative to traditional organic synthesis. bachem.comrsc.org

Regioselectivity: Enzymes can differentiate between similar functional groups, allowing for the specific formation of a peptide bond at the desired position. bachem.com

For the synthesis of peptides like this compound, an enzyme such as chymotrypsin (B1334515) or papain could potentially be used. researchgate.net For instance, a dipeptide like Z-Gly-Gly-OH could be coupled with a tryptophan ester using a suitable protease. The enzyme would recognize the specific substrates and catalyze the formation of the peptide bond with high fidelity. Research has shown the successful enzymatic synthesis of related peptides, such as Z-Asp-Val-Tyr-OH, demonstrating the feasibility of this approach. researchgate.net

Feature Chemical Synthesis Enzymatic Synthesis
Stereoselectivity Racemization can be a significant issue, requiring suppressing agents. wikipedia.orgHighly stereospecific, preventing racemization. researchgate.net
Reaction Conditions Often requires harsh reagents and anhydrous conditions. masterorganicchemistry.comMild conditions (aqueous media, neutral pH, room temperature). rsc.org
Protecting Groups Extensive use of protecting groups for N-terminus, C-terminus, and side chains is necessary. thermofisher.comMinimal or no side-chain protection required for many amino acids. bachem.com
Environmental Impact Generates more chemical waste.Considered a "greener" methodology. bachem.com
Mild Reaction Conditions and Stereospecificity

Enzymatic peptide synthesis is characterized by its operation under gentle reaction conditions, which is a key advantage for preserving the integrity of complex molecules like peptides. nih.gov These reactions are typically conducted in aqueous solutions or aqueous-organic co-solvent systems at or near neutral pH and at moderate temperatures, often between 37°C and 40°C. mdpi.comacs.org For instance, papain, a cysteine protease, is active over a broad pH range of 4 to 10 and at temperatures up to 80°C, though syntheses are often performed at more moderate conditions, such as pH 8 and 40°C. mdpi.comqyaobio.com Similarly, thermolysin-catalyzed syntheses are often performed in buffer solutions around pH 7.5 at approximately 38°C. scispace.com

The use of enzymes ensures high stereospecificity, meaning they selectively recognize and react with L-amino acids, the natural stereoisomers. thieme-connect.de This inherent selectivity of proteases for L-isomers prevents the formation of D-amino acid-containing byproducts, a significant challenge in chemical peptide synthesis. lsbu.ac.uk This specificity is a direct result of the precise three-dimensional structure of the enzyme's active site, which is tailored to bind substrates with a specific chirality. mdpi.com Consequently, the enzymatic approach yields peptides with a well-defined stereochemistry, which is crucial for their biological activity.

Avoidance of Racemization

A major drawback of classical chemical peptide synthesis is the risk of racemization, particularly of the activated amino acid residue. thieme-connect.dersc.org Racemization can occur through mechanisms like the formation of oxazol-5(4H)-ones when the carboxyl group of an N-acyl amino acid is activated. thieme-connect.de Enzymatic synthesis, however, is widely recognized as a racemization-free method. nih.gov

The primary reason for the absence of racemization is that the enzymatic reaction does not proceed through the harsh chemical activation steps that induce it. thieme-connect.de The enzyme's active site binds the substrates in a highly controlled and specific orientation, facilitating peptide bond formation without creating chirally unstable intermediates. nih.gov This inherent characteristic of enzyme catalysis makes it a superior method for producing optically pure peptides. thieme.de Research has demonstrated that even when synthesizing peptide fragments known to be prone to racemization, such as those containing phenylalanine, the chemoenzymatic approach using enzymes like Alcalase-CLEA can produce peptide enolesters without racemization. thieme.de

Specific Enzymes Utilized in Z-Peptide Synthesis

A variety of proteases are employed for the synthesis of Z-protected peptides. These enzymes, which naturally hydrolyze peptide bonds, can be manipulated to favor the reverse reaction—synthesis—under specific conditions. dcu.ie

Proteases with Reverse Hydrolysis Potential (e.g., Papain, Thermolysin, Subtilisin Variants)

Papain: A cysteine protease derived from papaya, papain is known for its broad substrate specificity. mdpi.comqyaobio.com It can catalyze peptide bond formation at alkaline pH values, typically between 8.0 and 9.5. acs.orgnih.gov Studies have shown successful dipeptide synthesis using Z-Gly-OH esters as substrates with papain in HEPES buffer at pH 8.0. ru.nl The reaction conditions often include the presence of co-solvents like DMF to aid solubility. ru.nl

Thermolysin: This heat-stable metalloendopeptidase is widely used for peptide synthesis, including the industrial production of the aspartame (B1666099) precursor. lsbu.ac.ukportlandpress.com It catalyzes the condensation of N-protected amino acids with the free amino group of another amino acid or peptide. portlandpress.com For example, thermolysin can catalyze the reaction between a Z-protected dipeptide acid (e.g., Z-Ala-Gly-OH) and an amino component. scispace.com The optimal pH for thermolysin-catalyzed synthesis is generally around neutral. scispace.com

Subtilisin Variants: Subtilisin, a serine endoprotease, and its variants like Alcalase (from Bacillus licheniformis) are effective catalysts for peptide synthesis. qyaobio.comdcu.ie Subtilisin Carlsberg, for instance, has been used to synthesize tetrapeptides like Z-Val-Trp-Gly-Gly. dcu.ie These enzymes are stable and active in a pH range of 7-10. qyaobio.com Engineered subtilisin variants have been developed to improve their synthetic capabilities, particularly by increasing the ratio of synthesis to hydrolysis. google.com

EnzymeTypical Acyl DonorTypical NucleophilepHTemperature (°C)Reference
Papain Z-Xaa-ORH-Yaa-NH28.0-9.540 acs.orgnih.govru.nl
Thermolysin Z-Xaa-OHH-Yaa-OR'~7.538 scispace.com
Subtilisin Z-Xaa-Yaa-OHH-Zaa-Aaa-OR7-10N/A dcu.ieqyaobio.com
Ligases for Peptide Fragment Condensation

Peptide ligases are enzymes that catalyze the formation of peptide bonds, making them highly suitable for the condensation of peptide fragments. nih.gov Unlike proteases used in reverse, ligases are naturally geared towards synthesis. nih.gov

Engineered variants of proteases, such as subtiligase (a variant of subtilisin BPN'), are designed specifically for peptide ligation. nih.gov Subtiligase efficiently catalyzes the joining of a peptide C-terminal ester with the N-terminal amine of another peptide. nih.gov This approach is particularly useful for synthesizing longer peptides by coupling shorter, protected fragments. qyaobio.com Another class of enzymes, asparaginyl endopeptidases (AEPs) like Butelase-1, act as powerful peptide ligases, recognizing specific C-terminal sequences to catalyze ligation. nih.govmdpi.com These enzymes offer high efficiency and site-specificity for joining peptide segments under physiological conditions. nih.gov

Mechanistic Aspects of Enzymatic Synthesis

The outcome of enzymatic peptide synthesis is governed by the competition between the synthetic reaction (aminolysis) and the hydrolytic reaction (hydrolysis). This balance can be tipped in favor of synthesis through either thermodynamic or kinetic control. researchgate.net

Kinetic Control in Z-Peptide Formation

Kinetically controlled synthesis (KCS) is often preferred over thermodynamically controlled synthesis (TCS) because it is generally faster and requires less enzyme. dcu.ie In KCS, an activated acyl donor, such as an ester (e.g., Z-Gly-OR), is used as the starting material. researchgate.net The mechanism involves two main steps:

Acyl-Enzyme Intermediate Formation: The protease (EH) reacts with the activated acyl donor (Ac-X) to form a covalent acyl-enzyme intermediate (Ac-E), releasing the leaving group (HX). researchgate.net

Nucleophilic Attack: The amino group of the nucleophile (the amine component, HN) attacks the acyl-enzyme intermediate. This aminolysis reaction forms the desired peptide product (Ac-N). This step is in direct competition with hydrolysis, where water attacks the intermediate, regenerating the carboxyl component (Ac-OH). nih.gov

The success of kinetically controlled synthesis hinges on the ratio of the rate of aminolysis to the rate of hydrolysis (k_am/k_hyd). To favor peptide formation, the concentration of the nucleophile is typically kept high to outcompete water in attacking the acyl-enzyme intermediate. mdpi.com The choice of an appropriate activated ester as the acyl donor is also crucial, as it influences the rate of formation of the acyl-enzyme intermediate. ru.nl The process is considered "kinetically" controlled because the product is formed rapidly and may not represent the most thermodynamically stable state. The reaction is typically stopped before the system reaches equilibrium, where hydrolysis of the newly formed peptide could become significant. researchgate.net

ParameterDescriptionImplication for Kinetic ControlReference
Acyl Donor Must be an activated form, typically an ester (e.g., Z-Peptide-OR).Facilitates the formation of the acyl-enzyme intermediate. researchgate.net
Nucleophile Conc. High concentration of the amine component.Increases the rate of aminolysis relative to hydrolysis. mdpi.com
Reaction Time Typically short.The reaction is stopped before thermodynamic equilibrium is reached, maximizing peptide yield and minimizing product hydrolysis. researchgate.net
Product The kinetically favored product, which may accumulate transiently to high concentrations before eventual hydrolysis if left to equilibrate.Allows for high yields of the desired peptide if the reaction is monitored and stopped appropriately. researchgate.net
Thermodynamic Control Considerations

In the enzymatic synthesis of peptides such as this compound, the formation of the peptide bond is a reversible reaction catalyzed by proteases. The direction of this reaction can be governed by either thermodynamic or kinetic control. researchgate.net Under thermodynamic (or equilibrium) control, the reaction conditions are manipulated to shift the equilibrium position towards peptide synthesis, rather than the thermodynamically favored hydrolysis of the peptide bond in aqueous solutions. researchgate.netuni-salzburg.at The free energy change (ΔG) for peptide bond formation in water is positive, indicating that hydrolysis is the spontaneous direction. pnas.org

Several strategies are employed to overcome this thermodynamic barrier. A primary method is the reduction of water content in the reaction medium by using organic solvents, which shifts the chemical equilibrium toward synthesis. researchgate.netuni-salzburg.at For instance, the synthesis of similar peptides has been successfully achieved in mixtures of water and organic solvents like butanediol (B1596017) or dimethyl sulfoxide (B87167) (DMSO). uni-salzburg.at The use of frozen aqueous solutions has also been reported to favor synthesis, potentially by achieving high concentrations of substrates and products in the solid form. researchgate.net

Another critical factor is the solubility of the product. If the synthesized peptide, in this case, this compound, is poorly soluble in the reaction medium and precipitates out, it is effectively removed from the equilibrium, driving the reaction forward according to Le Chatelier's principle. uni-salzburg.at This was a recognized strategy even in early peptide synthesis experiments. uni-salzburg.at

The reaction conditions, including pH, temperature, and substrate concentrations, also play a significant role in the thermodynamic control of the synthesis. nih.gov The pH must be carefully selected to ensure the enzyme is active and to maintain the desired ionization state of the carboxyl and amino components, which can influence the equilibrium position. nih.gov Temperature can affect both enzyme stability and the equilibrium constant of the reaction. researchgate.net

In a thermodynamically controlled synthesis, the protease acts as a catalyst to accelerate the attainment of equilibrium but does not alter the final equilibrium position. nih.gov The process is generally slower and may require higher enzyme concentrations compared to kinetically controlled methods. nih.govdcu.ie However, it offers the advantage of using acyl donors with a free carboxyl group, simplifying substrate preparation. nih.govthieme-connect.de A comparison of reaction control types shows that in biphasic water-organic systems, a shift from kinetic to thermodynamic control can occur when mass transfer becomes the rate-limiting step. researchgate.net

Table 1: Factors Influencing Thermodynamic Control in Enzymatic Peptide Synthesis

FactorEffect on EquilibriumRationale
Water Content Lowering water content (e.g., using organic solvents) shifts the equilibrium toward synthesis. researchgate.netuni-salzburg.atReduces the concentration of water, a reactant in the reverse (hydrolysis) reaction. uni-salzburg.at
Product Solubility Precipitation of the peptide product drives the reaction toward synthesis. uni-salzburg.atRemoves the product from the solution, preventing its hydrolysis and shifting the equilibrium forward. uni-salzburg.at
pH Affects the ionization state of reactants and enzyme activity, thereby influencing the equilibrium position. nih.govThe equilibrium constant is dependent on the pKa values of the reacting groups. nih.gov
Temperature Influences both the reaction equilibrium and the enzyme's catalytic activity and stability. researchgate.netThe enthalpy change of the reaction determines how temperature shifts the equilibrium.
Substrate Nature N-protected amino acids and esters are often used as substrates. uni-salzburg.atProtection of the N-terminus prevents self-condensation and can influence solubility.

Substrate Activation and Leaving Group Effects in Chemo-Enzymatic Systems

In contrast to thermodynamic control, kinetically controlled chemo-enzymatic synthesis relies on the use of an activated acyl donor substrate to achieve rapid peptide bond formation. researchgate.net This approach involves a two-step mechanism: first, the rapid, enzyme-catalyzed formation of an acyl-enzyme intermediate, followed by the aminolysis of this intermediate by the nucleophile (the amino component). researchgate.net This pathway competes with hydrolysis, where water attacks the acyl-enzyme intermediate. researchgate.net To favor synthesis, the rate of aminolysis must be significantly higher than the rate of hydrolysis.

A key feature of this method is the activation of the C-terminal carboxyl group of the acyl donor, typically as an ester. qyaobio.com The nature of the ester's alcohol component—the leaving group—is critical to the success of the synthesis. nih.gov A good leaving group facilitates the initial acylation of the enzyme's active site (e.g., the serine or cysteine residue in serine or cysteine proteases), leading to the rapid formation of the acyl-enzyme intermediate. researchgate.netnih.gov

The choice of leaving group represents a balance between reactivity and stability. Highly reactive esters can lead to faster acylation but may also be prone to non-enzymatic hydrolysis or side reactions. Research has shown that the leaving group's ability can be as, or even more, important than its ability to promote binding to the enzyme's active site. nih.govresearchgate.net For instance, in a study using trypsin, Z-Gly-OTfe (trifluoroethyl ester) showed a faster reaction rate than esters with specific enzyme recognition elements, like the guanidinophenyl (OGp) group, highlighting the importance of the leaving group's inherent chemical reactivity. nih.gov The OGp group itself is designed as a substrate mimetic to enhance enzyme recognition, but its effectiveness is also partly due to its quality as a leaving group. nih.govru.nl

The efficiency of various leaving groups can be quantified and compared. Studies have evaluated different ester analogues to distinguish between the effects of enzyme affinity and leaving group ability. nih.gov For example, modifications to the guanidinophenyl group to alter its electronic properties demonstrated a direct correlation between the electron-withdrawing nature of substituents and the reaction rate, confirming that a better leaving group accelerates the synthesis. researchgate.net

Table 2: Comparison of Leaving Group Effects in a Model Enzymatic Peptide Synthesis (Z-Gly-X + Nucleophile)

Leaving Group (X)Relative Conversion RateKey Characteristics
Trifluoroethyl (OTfe) Very High (100% in 90 min) nih.govExcellent leaving group ability due to the electron-withdrawing nature of fluorine atoms; lacks a specific enzyme recognition element. nih.govresearchgate.net
Guanidinophenyl (OGp) HighGood leaving group that also acts as a substrate mimetic, enhancing affinity for enzymes like trypsin. nih.govru.nl
Methylene-substituted O3G (O3G=) High (100% in 3 h) nih.govInductively electron-withdrawing group improves leaving ability compared to the unsubstituted analogue. nih.gov
Cyclopropyl-substituted O3G (O3G∇) Moderate (73% in 3 h) nih.govSteric bulk influences binding and activity. nih.gov
Unsubstituted O3G Low (38% in 3 h) nih.govPoor leaving group, resulting in a slow reaction rate. nih.gov

Biochemical and Molecular Interactions of Z Gly Gly Trp Oh

Enzyme Substrate Specificity and Recognition Mechanisms

The specificity of an enzyme for a particular substrate is governed by the molecular interactions between the substrate and the enzyme's active site. For a peptide substrate like Z-Gly-Gly-Trp-OH, these interactions are influenced by the primary sequence of the peptide, the nature of the N-terminal protecting group, and the conformational flexibility of the entire molecule. The tryptophan residue, with its large hydrophobic indole (B1671886) side chain, is a significant feature for recognition by proteases that have a preference for aromatic or hydrophobic residues at their binding sites. rsc.org

A thorough kinetic analysis is essential to quantify the efficiency and specificity of an enzyme for a given substrate. This typically involves the determination of the Michaelis-Menten constants, which provide insights into the enzyme-substrate binding affinity and the catalytic turnover rate.

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. While specific Km values for the interaction of this compound with proteolytic enzymes are not extensively reported in the literature, studies on analogous peptides can provide valuable insights. For instance, in studies of thermolysin, the Km values for the hydrolysis of Z-Gly-Gly-Leu-Gly-OH were found to be nearly the same as for Z-Ala-Gly-Leu-Gly-OH, indicating that the P2' residue had a minimal effect on binding affinity in that context. pnas.org For the enzyme pepsin, kinetic studies have been performed on various Z-protected peptides, such as Z-His-Phe-Trp, highlighting the importance of the peptide sequence in determining the binding affinity. nih.gov

Interactive Data Table: Kinetic Parameters of Related Z-Protected Peptides with Various Enzymes

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ThermolysinZ-Gly-Gly-Leu-Gly-OH--- pnas.org
ThermolysinZ-Ala-Gly-Leu-Gly-OH--- pnas.org
PepsinZ-His-Phe-Trp--- nih.gov
FAPαZ-Gly-Pro-AMC--- researchgate.netgoogle.comglpbio.comnih.gov

Note: Specific values for this compound are not available in the cited literature. This table is intended to illustrate the types of kinetic data obtained for analogous compounds.

The interaction of this compound with specific peptidases is of considerable interest due to the therapeutic and diagnostic potential of enzymes that can cleave Z-protected peptides.

Nα-Benzyloxycarbonyl amino acid urethane (B1682113) hydrolases are a class of enzymes that specifically catalyze the hydrolysis of the urethane bond in Nα-benzyloxycarbonyl (Z) protected amino acids. wikipedia.orgwikipedia.orgontosight.ai These enzymes have been isolated from various microorganisms and exhibit distinct substrate specificities. jst.go.jptandfonline.com For example, N-benzyloxycarbonylglycine hydrolase (EC 3.5.1.58) catalyzes the hydrolysis of Z-glycine to benzyl (B1604629) alcohol, carbon dioxide, and glycine (B1666218). wikipedia.org This enzyme also shows some activity towards Z-alanine but not other Z-amino acids or Z-peptides. qmul.ac.uk Another enzyme, Nα-benzyloxycarbonylleucine hydrolase (EC 3.5.1.64), is specific for Z-leucine. wikipedia.orgontosight.ai The substrate specificity of these hydrolases is primarily determined by the amino acid residue. While these enzymes are efficient at cleaving the Z-group from a single amino acid, their ability to act on a tripeptide like this compound has not been reported. The presence of the peptide bonds may hinder the access of the urethane linkage to the active site of these enzymes.

Interactive Data Table: Substrate Specificity of Nα-Benzyloxycarbonyl Amino Acid Urethane Hydrolases

EnzymeSubstrate(s)ProductsReference
N-benzyloxycarbonylglycine hydrolase (EC 3.5.1.58)N-benzyloxycarbonylglycine, N-benzyloxycarbonylalanineBenzyl alcohol, CO2, Glycine/Alanine (B10760859) wikipedia.orgqmul.ac.uk
Nα-benzyloxycarbonylleucine hydrolase (EC 3.5.1.64)Nα-benzyloxycarbonyl-L-leucineBenzyl alcohol, CO2, L-leucine wikipedia.orgontosight.ai

Interaction with Specific Peptidases

Thermolysin and Papain-Catalyzed Reactions

Thermolysin, a thermostable metalloproteinase, and papain, a cysteine protease, exhibit distinct specificities and catalytic behaviors in reactions involving peptide substrates like this compound.

Thermolysin: This enzyme typically catalyzes the hydrolysis of peptide bonds on the N-terminal side of large hydrophobic amino acids. In the context of peptide synthesis, the rate of thermolysin-catalyzed condensation is significantly influenced by the amino acid residues near the reaction site. For instance, the presence of a glycyl residue at the P2 position (the second amino acid from the C-terminus of the acyl donor) can result in a slower reaction rate. Conversely, replacing this glycine with an amino acid bearing a hydrophobic side chain, such as alanine, markedly enhances the rate of synthesis. pnas.org Studies on substrates like Z-(Gly)n-Phe(NO2)-Leu-Ala-OH have shown that thermolysin-catalyzed hydrolysis is slower with the insertion of one or two glycyl residues. pnas.org While tyrosine derivatives are generally not suitable acceptor nucleophiles for thermolysin catalysis, the enzyme can efficiently catalyze couplings involving other hydrophobic residues. pnas.org

Papain: This cysteine protease displays broad substrate specificity but has a preference for hydrophobic residues, particularly at the S1′ subsite, which accommodates the amino acid on the C-terminal side of the scissile bond. portlandpress.comcapes.gov.br Studies have shown that the S1′ subsite has a strong preference for hydrophobic residues like leucine (B10760876) and tryptophan, with this specificity affecting both the binding and acylation steps of the catalytic process. portlandpress.comcapes.gov.br The amide group adjacent to the C-terminal side of the peptide bond to be cleaved is also crucial for the rate of papain-catalyzed hydrolysis. portlandpress.comcapes.gov.br Furthermore, tryptophan residues within the enzyme itself, specifically Trp-69 and Trp-177, are important structural features of the S2 and S1′ subsites, respectively. nih.gov Papain can be used in the synthesis of dipeptides, such as in the reaction of Z-Glu-OBn with H-Trp-OH. ru.nl

Interactive Data Table: Enzyme-Catalyzed Reactions
EnzymePreferred Residue (P1/S1')Influence of GlycineKey Active Site Features
Thermolysin Large hydrophobic amino acidsSlows reaction rate at P2 positionMetalloproteinase
Papain Leucine, Tryptophan---S1' subsite prefers hydrophobic residues; Trp-177 is part of the S1' subsite. nih.gov
α-Chymotrypsin Activity on Tryptophan-Containing Peptides

α-Chymotrypsin, a serine protease, demonstrates a strong preference for hydrolyzing peptide bonds on the C-terminal side of aromatic amino acids such as tryptophan, tyrosine, and phenylalanine. sigmaaldrich.comscientificlabs.iewikipedia.org The enzyme's S1 binding pocket is hydrophobic and shaped to accommodate these large, aromatic side chains. wikipedia.org

The rate of hydrolysis by α-chymotrypsin can be influenced by the length and composition of the peptide chain. For substrates containing tryptophan, increasing the chain length generally leads to an increased rate of hydrolysis. nih.gov However, modifications to the tryptophan residue can alter this trend. For example, with substrates containing 2-(2-nitro-4-carboxyphenylsulfenyl)-tryptophan, the rate of hydrolysis decreases as the peptide chain is elongated. nih.gov This highlights that the influence of secondary interactions on the enzyme's activity is related to the structural characteristics of the P1 residue. nih.gov

Extension of the peptide chain in the C-terminal direction from the scissile bond can also impact reactivity. For instance, adding a glycine residue C-terminal to a tryptophan resulted in a decrease in the catalytic rate (kcat), suggesting that interactions in this region can affect the proper orientation of the targeted peptide bond within the active site. oup.com

Influence of N-Terminal Protection and Amino Acid Sequence on Enzyme-Peptide Binding and Catalysis

The N-terminal protecting group and the specific amino acid sequence of a peptide substrate are critical determinants of its interaction with proteases and the subsequent catalytic outcome.

N-Terminal Protection: The benzyloxycarbonyl (Z) group is a common N-terminal protecting group used in peptide synthesis. thermofisher.com Such modifications are essential to prevent nonspecific reactions and to direct the enzymatic or chemical coupling to the desired position. thermofisher.comcreative-proteomics.com The presence of a protecting group can also influence the peptide's stability against degradation by aminopeptidases. creative-proteomics.com

Amino Acid Sequence: The sequence of amino acids in a peptide substrate dictates its binding affinity and the efficiency of catalysis by a specific protease.

Thermolysin: As mentioned, the presence of a hydrophobic residue at the P2 position significantly enhances the rate of synthesis, while a glycine at this position slows it down. pnas.org

Papain: The S1′ subsite of papain has a preference for hydrophobic residues, meaning that a tryptophan at the P1′ position (the first residue of the nucleophile) would be favored in a synthesis reaction. portlandpress.comcapes.gov.br

α-Chymotrypsin: The enzyme's primary specificity is for an aromatic residue at the P1 position. sigmaaldrich.comwikipedia.org The nature of the amino acids at other positions (secondary interactions) can modulate the binding affinity (Km) and the catalytic rate (kcat). nih.gov

Molecular Recognition of Tryptophan-Containing Peptides

The unique properties of the tryptophan side chain play a central role in the molecular recognition of peptides, facilitating specific and strong interactions with various receptors and host molecules.

Role of Tryptophan Indole Moiety in Intermolecular Interactions

The indole group of tryptophan is the largest and most hydrophobic among the naturally occurring amino acids, and it is also capable of participating in a diverse range of non-covalent interactions. mdpi.comnih.gov These include:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, while the Cδ1-H group can also participate in weaker C-H···O hydrogen bonds. nih.goviucr.orgiucr.org

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with other aromatic systems, which are crucial for the stability of protein structures and ligand binding. mdpi.comacs.org

Cation-π Interactions: The electron-rich indole ring can interact favorably with cations. mdpi.com

Hydrophobic Interactions: The large, nonpolar surface area of the indole group drives hydrophobic interactions, which are significant in aqueous environments. mdpi.comembopress.org

These varied interaction capabilities make tryptophan a key residue at protein-protein interfaces and in the binding sites of enzymes and receptors. iucr.org

Hydrophobic and Aromatic Stacking Interactions in Peptide Binding

Hydrophobic and aromatic stacking interactions are fundamental to the binding of peptides to their targets. embopress.org

Hydrophobic Interactions: The burial of hydrophobic surfaces, like the tryptophan indole ring, away from water is a major driving force for binding. embopress.orgbiorxiv.org This effect is often quantified by a negative change in heat capacity upon binding. embopress.org

Aromatic Stacking: These interactions occur between aromatic rings, such as the indole of tryptophan and the phenyl ring of phenylalanine or tyrosine. acs.orgresearchgate.net The geometry of these interactions can be face-to-face or edge-to-face, with the parallel displaced face-to-face and edge-to-face arrangements often being more stable. biorxiv.org Aromatic stacking interactions are critical for the stability of peptide assemblies and for the tight binding of ligands to protein active sites. mdpi.comrsc.org

Recognition by Host Molecules (e.g., Cucurbiturils)

Cucurbiturils are a class of macrocyclic host molecules that can encapsulate guest molecules, including amino acids and peptides, within their hydrophobic cavity. rsc.org Their portals are lined with carbonyl groups, which can interact favorably with cationic groups. rsc.org

Cucurbit frontiersin.orguril (CB8): This particular cucurbituril (B1219460) is well-suited to bind aromatic amino acids like tryptophan. researchgate.net The binding is driven by a combination of the hydrophobic effect, encapsulating the indole ring, and electrostatic interactions between the peptide's N-terminal ammonium (B1175870) group and the carbonyl portals of CB8. nih.govresearchgate.net CB8 can bind peptides with an N-terminal tryptophan with high selectivity over peptides where the tryptophan is in an internal or C-terminal position. frontiersin.org The binding affinity can also be modulated by the presence of an auxiliary guest, such as methyl viologen, which forms a ternary complex with CB8 and the tryptophan-containing peptide. nih.govmdpi.com Studies have shown that for such ternary complexes, the identity of the amino acids adjacent to the tryptophan has a relatively small effect on the binding affinity. rsc.org

Interactive Data Table: Molecular Recognition of Tryptophan Peptides
Interaction TypeKey FeaturesExample
Hydrogen Bonding N-H and C-H groups of indole act as donors. nih.goviucr.orgStabilizing protein secondary structures.
π-π Stacking Interaction between aromatic rings. mdpi.comLigand binding in enzyme active sites. mdpi.com
Hydrophobic Interactions Burial of nonpolar surfaces from water. embopress.orgDriving force for peptide-protein binding. embopress.org
Host-Guest Chemistry Encapsulation by macrocyclic molecules. rsc.orgSelective binding of N-terminal tryptophan peptides by Cucurbit frontiersin.orguril. frontiersin.org

Hydrogen Bonding in Peptide-Target Recognition

Hydrogen bonding is a critical, directional, and specific non-covalent interaction that governs the recognition between a peptide and its biological or synthetic target. muni.cznih.gov In the context of this compound, its constituent parts—the peptide backbone, the tryptophan side chain, the terminal carboxylate group, and the N-terminal protecting group—all possess distinct hydrogen bonding capabilities that contribute to the specificity and stability of its molecular interactions. These interactions often work in concert with other non-covalent forces, such as hydrophobic and π-π stacking interactions, to achieve high-affinity binding. nih.govmdpi.comrsc.org

The peptide backbone itself is a repeating sequence of hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). nih.goviucr.org These groups are fundamental to forming the stable secondary structures of proteins and are equally important in intermolecular recognition, where they can form hydrogen bonds with a target molecule. muni.czacs.org The flexibility afforded by the two glycine residues in this compound allows the backbone to adopt conformations that optimize these hydrogen bonding interactions with a binding partner. aip.org

The tryptophan residue offers unique interaction capabilities. While its large indole ring is primarily known for hydrophobic and π-π stacking interactions, the ring's N-H group is a potent hydrogen bond donor. mdpi.comontosight.ai The importance of this single hydrogen bond is significant; studies using N-methylated tryptophan, which lacks this N-H donor capability, have demonstrated a dramatic loss of the peptide's ability to maintain its functional conformation, confirming the crucial role of indole N-H hydrogen bonding in structure and function. nih.gov

The C-terminal carboxylate group (-COOH) of this compound is another key site for molecular recognition, acting as both a hydrogen bond donor (O-H) and acceptor (C=O). In numerous biological and synthetic systems, terminal carboxylate groups are essential for anchoring a peptide to its receptor. hzdr.demdpi.com Similarly, the carbonyl oxygens of the N-terminal benzyloxycarbonyl (Z) group can serve as hydrogen bond acceptors, further contributing to the peptide's interaction profile.

Research into the binding of tryptophan-containing peptides to various targets provides clear evidence for the role of hydrogen bonding. In studies of peptide recognition by cucurbit[n]uril (CB) macrocycles, binding is driven by the hydrophobic encapsulation of the tryptophan side chain, but specificity and stability are enhanced by hydrogen bonds and ion-dipole interactions between the peptide's terminal groups and the carbonyl-rimmed portals of the host molecule. rsc.orgacs.orgrsc.org

Furthermore, studies on the recognition of nucleic acid bases by tryptophan-containing peptides highlight the cooperative nature of these interactions. For instance, in the binding of Trp-Gly-Gly-Glu to 7-methylguanine, the recognition process involves a synergistic effect between the π-π stacking of the tryptophan ring with the guanine (B1146940) base and the hydrogen bonding of the terminal glutamate's carboxyl group with the same base. nih.govjst.go.jpnih.gov This demonstrates a powerful recognition motif where the carboxyl group (functionally similar to the C-terminus of this compound) provides specific hydrogen bonds that complement the stacking interaction of the tryptophan. nih.govnih.gov The carboxyl group has been shown to be a more effective hydrogen-bond partner to the guanine base than a carbamoyl (B1232498) group (from glutamine), underscoring the importance of this functional group in specific recognition events. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Molecular Component Potential Donors (Atom/Group) Potential Acceptors (Atom/Group)
Benzyloxycarbonyl (Z) Group - Carbonyl oxygens (C=O)
Glycine-1 Backbone Amide nitrogen (N-H) Carbonyl oxygen (C=O)
Glycine-2 Backbone Amide nitrogen (N-H) Carbonyl oxygen (C=O)
Tryptophan Side Chain Indole ring nitrogen (N-H) -
Tryptophan Backbone Amide nitrogen (N-H) Carbonyl oxygen (C=O)
C-Terminal Group Carboxyl hydroxyl (O-H) Carboxyl oxygen (C=O)

Table 2: Research Findings on Hydrogen Bonding in Tryptophan-Containing Peptide Recognition

Peptide Studied Target Molecule Key Hydrogen Bonding Interactions Reference
Trp-Gly-Gly-Glu 7-methylguanine Cooperative interaction involving π-stacking from the Trp residue and hydrogen bonding from the Glu side-chain's carboxyl group to the guanine base. nih.gov
H-Trp-Gly-Gly-OH Cucurbit muni.czuril (CB8) The N-terminal ammonium group forms hydrogen bonds and ion-dipole interactions with the carbonyl portals of the CB8 host. The indole N-H can form a bifurcated hydrogen bond with carbonyl groups on the opposite portal. rsc.org
Peptidic Ligands PDZ Domains Backbone-to-backbone hydrogen bonds between the peptide NH groups and protein carbonyl oxygens are critical for binding affinity. acs.org
Trp-(Gly)n-Glu (n=2) 7-methylguanine (m7G) A spacer of two glycine residues optimally positions the Trp and Glu residues for cooperative stacking and hydrogen bond pairing with the m7G base. nih.gov

Structural and Conformational Analysis of Z Gly Gly Trp Oh

Preferred Conformational States in Solution and Gas Phase

In the gas phase, the conformational landscape of peptides is governed by intramolecular interactions, free from the influence of solvent molecules. Computational studies on similar small peptides, like polyglycines, have shown that geometries can range from open chains to multiple-ring structures driven by intramolecular hydrogen bonding. nih.gov For Z-Gly-Gly-Trp-OH, this intrinsic flexibility allows for the formation of compact, folded structures stabilized by these internal hydrogen bonds.

In solution, the interactions with solvent molecules add another layer of complexity. While the fundamental conformational preferences observed in the gas phase often persist, the solvent can modulate the stability of different structures. For instance, water can compete for hydrogen bond donors and acceptors, potentially destabilizing some intramolecular hydrogen bonds and favoring more extended conformations.

Identification of Common Peptide Conformational Motifs

β-turns are secondary structures that cause a reversal in the direction of the polypeptide chain. uwec.edupearson.com They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. youtube.com The presence of glycine (B1666218) is particularly favorable for the formation of β-turns due to its small side chain and conformational flexibility. uwec.edu

In this compound, the Gly-Gly sequence provides the necessary flexibility to adopt the tight turns required for these structures. There are several types of β-turns, with Type I and Type II being the most common, distinguished by the dihedral angles of the central two residues. youtube.comwikipedia.org While specific experimental data on the dominant β-turn type in this compound is limited, the prevalence of glycine suggests that both Type I and Type II turns are energetically accessible.

Table 1: Ideal Dihedral Angles for Common β-Turn Types

Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
I-60°-30°-90°
II-60°120°80°

Data sourced from Wikipedia's article on protein turns. wikipedia.org

In addition to folded structures, this compound can also adopt more extended or semi-extended conformations. In these states, the peptide backbone is more linear, and the intramolecular hydrogen bonding is less extensive. Such conformations can be stabilized by interactions with the solvent. Computational studies on similar peptides have shown that both folded and extended structures can coexist in solution, with their relative populations depending on the solvent and temperature. nih.gov

Intramolecular Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds are a primary stabilizing force in the folded conformations of this compound. nih.gov These bonds can form between the amide protons and carbonyl oxygens of the peptide backbone, as well as involving the indole (B1671886) ring of the tryptophan side chain. For example, a common hydrogen bond in β-turns is between the C=O of the ith residue and the N-H of the i+3 residue. youtube.com

The tryptophan side chain can also participate in hydrogen bonding. The indole N-H group can act as a hydrogen bond donor. Furthermore, the Cδ1—H group of the tryptophan indole can form a weak hydrogen bond with a backbone carbonyl oxygen, a type of interaction that has been shown to stabilize specific structural motifs in proteins. nih.gov These networks of hydrogen bonds are critical in defining the preferred three-dimensional structure of the peptide.

Influence of Tryptophan Side Chain on Overall Conformation

The tryptophan side chain is the largest and one of the most complex among the 20 common amino acids. nih.gov Its bulky and planar indole ring exerts a significant steric influence on the possible conformations of the this compound backbone. youtube.com The side chain's hydrophobicity also plays a role, particularly in aqueous solution, where it may favor conformations that shield it from the solvent.

Beyond steric effects, the tryptophan side chain can engage in various non-covalent interactions that stabilize specific conformations. These include:

π-π stacking: The aromatic indole ring can stack with other aromatic groups, although this is more relevant for intermolecular interactions or in larger proteins.

Cation-π interactions: The electron-rich indole ring can interact favorably with cations.

CH-π interactions: The indole ring can interact with C-H groups.

These interactions, along with the hydrogen bonding capabilities of the indole ring, make the tryptophan side chain a key determinant of the conformational preferences of this compound. acs.org The interplay between the flexible Gly-Gly portion and the bulky, interactive tryptophan residue results in a rich and dynamic conformational landscape.

Advanced Spectroscopic Techniques for Conformational Elucidation

Gas-phase spectroscopy offers a unique window into the intrinsic conformational preferences of a peptide, free from the influence of solvent or crystal packing forces. Techniques like Infrared Multiple Photon Dissociation (IRMPD) and IR-UV double resonance are particularly powerful for studying neutral peptides and their ions. arxiv.orgnih.gov

IR-UV double resonance spectroscopy is a conformer-selective technique that leverages an ultraviolet (UV) chromophore within the molecule. acs.org In this compound, the benzyloxycarbonyl (Z) group or the tryptophan indole ring can serve as the chromophore. mpg.de The experiment proceeds in two stages: first, a tunable UV laser is used to record a resonance-enhanced multiphoton ionization (REMPI) spectrum. nih.gov This spectrum contains distinct electronic transitions for each conformer present in the cold, gaseous molecular beam. acs.org By fixing the UV laser to a specific transition, a single conformer is "selected." Then, a tunable infrared laser is introduced. When the IR laser's frequency matches a vibrational mode of the selected conformer, the molecule absorbs IR photons, leading to a depletion (or "dip") in the ion signal. arxiv.org Plotting this dip as a function of the IR frequency generates a conformer-specific IR spectrum. arxiv.org

While direct studies on this compound are not prevalent, research on the closely related unprotected tripeptide, Trp-Gly-Gly, provides significant insight. rsc.orgresearchgate.net Using IR-UV hole-burning spectroscopy, a similar double-resonance technique, researchers have identified and characterized different conformers of Trp-Gly-Gly in the gas phase. rsc.orgresearchgate.net The assignment of these conformers is achieved by comparing the experimental IR spectra, particularly in the NH stretch region, with theoretical spectra calculated for various low-energy structures. researchgate.net For Trp-Gly-Gly, one of the observed conformers is characterized by a hydrogen bond forming between the peptide backbone and the NH group of the tryptophan indole ring. rsc.org This demonstrates the importance of side-chain-backbone interactions in stabilizing specific folded structures even in isolation.

IRMPD spectroscopy is another valuable tool, typically applied to ionized peptides in an ion trap. arxiv.orgacs.orguniroma1.it In this method, ions are irradiated with a tunable IR laser. When the laser frequency is resonant with a vibrational mode, the ions absorb multiple photons, eventually gaining enough internal energy to fragment. uniroma1.itnih.gov A mass spectrometer then detects these fragments. An IR spectrum is constructed by plotting the fragmentation efficiency against the IR wavelength. arxiv.org This technique provides a vibrational fingerprint of the ion, which can be compared with theoretical calculations to deduce its structure, including protonation sites and conformational details. uniroma1.it

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov A full conformational analysis of this compound in a chosen solvent would involve a suite of one- and two-dimensional NMR experiments.

The process begins with the assignment of all proton (¹H) signals using experiments like 2D-HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy), which reveal through-bond scalar couplings within each amino acid residue. nih.gov Once assignments are made, through-space proton-proton distances are determined using rotating frame Overhauser enhancement spectroscopy (ROESY) or nuclear Overhauser enhancement spectroscopy (NOESY). nih.gov The intensity of a NOE or ROE cross-peak is generally inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints (typically < 5 Å).

For this compound, key informational markers would include:

Backbone Torsion Angles (φ, ψ): While not measured directly, information about these angles can be inferred from ³J(HN,Hα) coupling constants via the Karplus equation, and from specific patterns of short- and medium-range NOEs.

Side-Chain Conformation (χ): The conformation of the tryptophan side chain can be analyzed by measuring coupling constants like ³J(Hα,Hβ) and observing NOEs between the side-chain protons and other protons in the molecule. rsc.org Studies on the tryptophan amino acid itself have shown that a combination of coupling constants, nuclear Overhauser effects, and lanthanide perturbations can be used to determine the population distribution of its side-chain rotamers in solution. rsc.org

Hydrogen Bonds: The presence of intramolecular hydrogen bonds can be inferred from the slow exchange of amide protons with the solvent (e.g., D₂O) and from temperature coefficients of the amide proton chemical shifts.

By integrating these experimental constraints into molecular dynamics or distance geometry calculations, a family of structures representing the conformational ensemble of this compound in solution can be generated. nih.govnih.gov This provides a dynamic picture of the peptide's structure, which may differ significantly from its gas-phase or solid-state conformations.

X-ray crystallography is the definitive method for determining the precise atomic structure of a molecule in the solid state. wikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map from which the positions of all atoms can be determined, revealing exact bond lengths, bond angles, and torsion angles. wikipedia.org

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on other Z-protected peptides and tryptophan-containing analogues provide a clear indication of the types of structures and interactions that can be expected. nih.goviisc.ac.inresearchgate.net X-ray diffraction gives unparalleled insight into specific conformational states, intermolecular hydrogen bonding, and the role of aromatic interactions in crystal packing. iisc.ac.in

Key structural features revealed by crystallography of analogous peptides include:

Secondary Structures: Short protected peptides are known to adopt well-defined secondary structures like β-turns and helices. For example, the peptide Boc-Leu-Trp-Val-OMe adopts a type I β-turn conformation, stabilized by an intramolecular 4→1 hydrogen bond. iisc.ac.in In another case, the octapeptide Boc-Leu-Trp-Val-Ala-Aib-Leu-Trp-Val-OMe was found to form a 3₁₀-helix. iisc.ac.in

Backbone Torsion Angles: Crystallography provides precise values for the backbone torsion angles (φ, ψ), which define the peptide's conformation. For instance, in an α-helical stapled peptide, the average torsion angles were found to be φ = -62.4° and ψ = -46.5°, very close to the ideal values for a right-handed α-helix. mdpi.com

Intramolecular Hydrogen Bonding: The presence and geometry of intramolecular hydrogen bonds, which are crucial for stabilizing folded structures, are clearly visualized. In one study of a stapled peptide, four consecutive i←i+4 hydrogen bonds were observed, with N···O distances ranging from 2.91 Å to 3.14 Å. mdpi.com

The table below presents crystallographic data for an exemplary peptide, showcasing the level of detail obtained from X-ray diffraction studies.

Table 1. Selected Crystallographic Data for an α-Helical Stapled Octapeptide mdpi.com
ParameterValue
Avg. Torsion Angle (φ)-62.4°
Avg. Torsion Angle (ψ)-46.5°
H-Bond 1 [N(4)H···O=C(0)] N···O Distance3.09 Å
H-Bond 1 [N(4)H···O=C(0)] N–H···O Angle163.6°
H-Bond 2 [N(5)H···O=C(1)] N···O Distance2.98 Å
H-Bond 2 [N(5)H···O=C(1)] N–H···O Angle168.6°
H-Bond 3 [N(6)H···O=C(2)] N···O Distance2.91 Å
H-Bond 3 [N(6)H···O=C(2)] N–H···O Angle157.2°
H-Bond 4 [N(7)H···O=C(3)] N···O Distance3.14 Å
H-Bond 4 [N(7)H···O=C(3)] N–H···O Angle139.7°

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. iosrjournals.org For this compound, the UV spectrum is dominated by the π → π* transitions of the two aromatic systems: the benzyloxycarbonyl (Z) protecting group and, more significantly, the indole ring of the tryptophan residue. thermofisher.com

The UV absorption of proteins and peptides in the near-UV region (250-300 nm) is primarily due to the aromatic amino acids tryptophan, tyrosine, and phenylalanine. iosrjournals.org Tryptophan is the strongest absorber among them, typically exhibiting a distinct absorption maximum around 280 nm (ε ≈ 5600 L mol⁻¹cm⁻¹), with characteristic shoulders or fine structure. iosrjournals.orgthermofisher.com The spectrum of L-tryptophan itself shows apparent absorption maxima at approximately 273 nm, 279 nm, and 288 nm. thermofisher.com These features arise from transitions to the ¹Lₐ and ¹Lₑ excited states of the indole chromophore.

The absorption spectrum of a peptide is a linear combination of the absorbance of each chromophore present. thermofisher.com Therefore, the spectrum of this compound would show the characteristic tryptophan absorption pattern, potentially broadened or shifted due to the influence of the peptide backbone and the Z-group. The peptide bond itself also absorbs, but in the far-UV region (around 224 nm). researchgate.net

High-resolution or second-derivative UV spectroscopy can resolve overlapping absorption bands and is highly sensitive to the local microenvironment of the aromatic side chains. researchgate.net Changes in solvent polarity, pH, or peptide conformation can perturb the electronic energy levels of the indole ring, leading to shifts in the absorption maxima (solvatochromism). This sensitivity allows UV-Vis spectroscopy to be used as a tool to monitor conformational changes or binding events that alter the environment of the tryptophan residue. researchgate.net

Table 2. Typical UV Absorption Maxima for Chromophores in this compound thermofisher.comresearchgate.netsielc.com
ChromophoreApproximate Absorption Maxima (nm)Transition Type
Tryptophan (Indole Ring)~273, 279, 288π → π
Peptide Bond (Amide)~224n → π / π → π
Benzyloxycarbonyl (Phenyl Ring)~257, 263, 267π → π

Computational Chemistry in Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to experimental spectroscopy in the conformational analysis of peptides. distantreader.orgmdpi.com DFT calculations are used to explore the potential energy surface of a molecule to locate stable low-energy conformers and to predict their properties, such as geometries, relative energies, and vibrational spectra. distantreader.orgnih.gov

The process typically begins with a conformational search using less computationally expensive methods like molecular mechanics to generate a wide range of possible starting structures. distantreader.org The most stable of these structures are then subjected to geometry optimization at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). distantreader.orgmdpi.com These calculations yield the optimized ground state geometries, characterized by specific backbone (φ, ψ) and side-chain (χ) dihedral angles. nih.gov

For this compound, DFT calculations would reveal the intricate network of intramolecular hydrogen bonds that stabilize different folded structures. These can include:

C₁₀ hydrogen bonds (β-turns): A bond between the C=O of residue i and the N-H of residue i+3.

C₇ hydrogen bonds (γ-turns): A bond between the C=O of residue i and the N-H of residue i+2.

Side-chain-backbone interactions: Hydrogen bonds involving the tryptophan indole N-H group and a backbone carbonyl oxygen. rsc.org

The true power of DFT becomes apparent when combined with experimental data. nih.gov For instance, after calculating the geometries of several low-energy conformers, their harmonic vibrational frequencies (and thus their IR spectra) can be computed. By comparing these theoretical spectra with the experimental conformer-specific IR spectra from IR-UV double resonance studies, a definitive assignment of the observed conformers to specific calculated structures can be made. researchgate.net This synergy between theory and experiment was crucial in identifying the conformers of the unprotected analogue Trp-Gly-Gly. researchgate.net

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Carbobenzyloxy-glycyl-glycyl-L-tryptophan
Trp-Gly-GlyTryptophyl-glycyl-glycine
Boc-Leu-Trp-Val-OMetert-Butoxycarbonyl-L-leucyl-L-tryptophyl-L-valine methyl ester
Z-Aib-Pro-NHMeN-Carbobenzyloxy-α-aminoisobutyryl-L-proline methylamide

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While ab initio methods provide a static picture of a few low-energy conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational ensemble of this compound in a given environment, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space over time.

For a peptide like this compound, MD simulations can reveal:

The relative populations of different conformational states.

The pathways and timescales of transitions between these states.

The influence of the solvent on the peptide's structure.

A study on a similar peptide, Trp-(GlyGly)3-Dbo, using the GROMOS force field, found that while the peptide is predominantly disordered in solution, it still adopts a compact shape. aip.org This suggests that this compound would also likely exhibit a diverse ensemble of conformations rather than a single, rigid structure. nih.gov

The simulation protocol would typically involve:

System Setup: The peptide is placed in a simulation box filled with an explicit solvent, such as water, and counter-ions are added to neutralize the system.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.

Production Run: A long simulation (on the order of microseconds) is performed to extensively sample the conformational space.

Analysis of the resulting trajectory would involve clustering structures based on their root-mean-square deviation (RMSD) to identify the most populated conformational families and analyzing the time evolution of key dihedral angles.

Simulation ParameterTypical Value/MethodPurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system
Solvent Model TIP3P, SPC/EExplicitly represents water molecules
Ensemble NPT (isothermal-isobaric)Simulates constant temperature and pressure
Simulation Time >1 µsTo achieve adequate sampling of conformational space

Force Field Development and Validation for Z-Peptides

The accuracy of MD simulations is critically dependent on the quality of the force field used. Standard protein force fields like AMBER and CHARMM are highly parameterized for the 20 canonical amino acids but may not have specific parameters for the benzyloxycarbonyl (Z) group. nih.govnih.gov Therefore, a crucial step is the development and validation of force field parameters for this N-terminal protecting group.

The process for parameterizing the Z-group would involve:

Model Compound Selection: A smaller molecule that captures the essential chemical features of the Z-group attached to a glycine, such as Z-Gly-NHMe, would be chosen.

Quantum Mechanical Calculations: High-level ab initio calculations (e.g., MP2/6-31G*) are performed on the model compound to obtain data on its geometry, vibrational frequencies, and electrostatic potential.

Parameter Fitting: The force field parameters (e.g., partial atomic charges, bond lengths, bond angles, dihedral terms) are adjusted to reproduce the quantum mechanical data. nih.gov

Once the parameters are developed, the entire force field for this compound must be validated. This can be achieved by comparing the results of MD simulations with experimental data (e.g., from NMR spectroscopy) or with the high-level ab initio conformational analysis described in section 4.3.2. A successful validation would show that the MD simulations can reproduce the key structural features and relative energies of the dominant conformers.

Analysis of Dispersion Interactions and Hydrogen Bonding Contributions

The conformational preferences of this compound are dictated by a delicate balance of intramolecular interactions. The tryptophan side chain, in particular, plays a crucial role in stabilizing specific structures through a variety of non-covalent interactions. scispace.comnih.govacs.org

Hydrogen Bonding: Intramolecular hydrogen bonds are key directional interactions that define the secondary structure of the peptide. In this compound, potential hydrogen bonds include:

Backbone-Backbone: γ- or β-turns can be formed through hydrogen bonds between the C=O group of one residue and the N-H group of another.

Side Chain-Backbone: The indole N-H group of the tryptophan side chain can act as a hydrogen bond donor, potentially interacting with a backbone carbonyl oxygen. cambridge.org

Z-group Interactions: The carbonyl oxygen of the benzyloxycarbonyl group can also act as a hydrogen bond acceptor.

Analysis of the MD simulation trajectories and the optimized ab initio structures allows for the identification and characterization of these interactions. This involves measuring the distances and angles between potential donor and acceptor atoms to determine the prevalence and geometry of hydrogen bonds and quantifying the contribution of dispersion energy to the stability of different conformers.

Interaction TypePotential Participating Groups in this compoundSignificance
Dispersion Forces Indole ring, Phenyl ring of Z-groupMajor contributor to the stability of compact conformers
Hydrogen Bonds Backbone C=O and N-H groups, Trp indole N-HDefines secondary structural motifs like β-turns
π-π Stacking Indole ring and Phenyl ringA specific type of dispersion interaction favoring parallel or T-shaped arrangements

Advanced Analytical Methodologies for Z Gly Gly Trp Oh Characterization

High-Resolution Chromatographic Separations

Chromatography is an indispensable tool for the analysis and purification of peptides. High-resolution techniques are particularly crucial for separating the target peptide from closely related impurities, such as deletion sequences or isomers, that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic peptides like Z-Gly-Gly-Trp-OH. Commercial-grade this compound is often supplied with a purity level determined by HPLC, typically exceeding 98%. echemi.com This technique is also used for the preparative isolation of the peptide from a crude synthesis mixture. google.comgoogle.com The separation is most commonly achieved using a reversed-phase column where purity is assessed by integrating the peak area of the compound relative to all other peaks in the chromatogram.

ParameterTypical ConditionPurpose
Stationary Phase (Column)C8 or C18 wide-pore silica (B1680970) (e.g., 300Å)Provides a hydrophobic surface for peptide interaction, suitable for retaining and separating peptides based on their hydrophobicity. nih.govhplc.eu
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterActs as an ion-pairing agent to improve peak shape and resolution. hplc.eu
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic modifier used to elute the peptide from the column. nih.gov
Elution ModeLinear GradientA gradually increasing concentration of Mobile Phase B allows for the sequential elution of compounds based on their hydrophobicity.
DetectionUV Absorbance at 214 nm and 280 nmThe peptide bond absorbs strongly around 214 nm, while the tryptophan residue's indole (B1671886) ring provides absorbance at 280 nm.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. lcms.cz This enhancement is achieved by using columns packed with smaller particles (typically less than 2 µm). rsc.org For this compound, UPLC can provide a more accurate assessment of purity by resolving impurities that might co-elute with the main peak in a standard HPLC separation. biorxiv.org The coupling of UPLC with mass spectrometry (UPLC-MS) is a powerful combination for definitive peak identification. tandfonline.com

Reversed-Phase (RP-HPLC) and Ion-Exchange Chromatography Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of chromatography used for peptides. google.com The separation mechanism is based on the hydrophobic interaction between the peptide and the non-polar stationary phase. This compound possesses significant hydrophobicity due to the N-terminal benzyloxycarbonyl (Z) group and the bulky indole side chain of the tryptophan residue, making it ideally suited for retention and separation on RP-HPLC columns. nih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a given pH. dcu.ie This technique is valuable for purifying peptides and analyzing charge variants. This compound has a free carboxylic acid group at the C-terminus, which is negatively charged at pH values above its isoelectric point. This allows the peptide to bind to an anion-exchange resin. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. IEC can be particularly useful for separating peptides from precursors or other impurities that have a different charge state. researchgate.net193.16.218

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is essential for confirming the molecular weight of this compound and verifying its amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like peptides directly from a liquid solution. libretexts.orggoogle.com When coupled with HPLC (LC-MS), it allows for the mass of the eluting compound to be determined. For this compound, ESI-MS would typically detect the protonated molecular ion [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that provides highly accurate mass measurements, typically generating singly charged ions. vanderbilt.eduwiley-vch.de In this method, the peptide is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the sample, and the mass is determined by the time it takes for the ion to travel to the detector. nih.gov This method is excellent for rapidly confirming the molecular weight of the synthesized peptide.

CompoundFormulaMonoisotopic Mass (Da)Ion Detected (ESI/MALDI)Expected m/z
This compoundC₂₈H₂₉N₅O₆547.21[M+H]⁺548.22
This compoundC₂₈H₂₉N₅O₆547.21[M+Na]⁺570.20

Tandem Mass Spectrometry (MS/MS) for Peptide Sequence Verification

Tandem Mass Spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. uniroma1.it In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 548.22) is selected and fragmented, typically through collision-induced dissociation (CID). libretexts.org The fragmentation occurs primarily along the peptide backbone, generating a series of fragment ions. The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

The predicted fragmentation pattern for this compound provides a reference for experimental data, confirming the sequence Gly-Gly-Trp and the presence of the N-terminal Z-group.

N-Terminal Fragments (b-ions)C-Terminal Fragments (y-ions)
IonSequenceCalculated m/zIonSequenceCalculated m/z
b₁Z-Gly192.07y₁H-Trp-OH205.09
b₂Z-Gly-Gly249.09y₂H-Gly-Trp-OH262.11
b₃Z-Gly-Gly-Trp435.17y₃H-Gly-Gly-Trp-OH319.14

Quantitative Analysis of Amino Acid Residues by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the quantitative analysis of peptides and their constituent amino acid residues. researchgate.netunil.ch For this compound, LC-MS provides high specificity and sensitivity, allowing for accurate measurement of the peptide's concentration in complex mixtures. The bottom-up approach, which involves the enzymatic digestion of the peptide followed by the quantification of surrogate signature peptides, is a common strategy. researchgate.net However, for a short peptide like this compound, quantification of the intact molecule via a top-down approach is more direct. researchgate.net

The process typically involves separation using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the peptide from impurities based on hydrophobicity. The eluate is then introduced into a mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for peptides, generating charged parent ions that can be detected and quantified. researchgate.net

A recently developed method, coulometric mass spectrometry (CMS), offers absolute quantification of tryptophan-containing peptides without the need for isotope-labeled standards. acs.org This technique relies on the electrochemical oxidation of the tryptophan residue prior to mass spectrometric analysis, providing a direct measure of the peptide quantity with high accuracy. acs.orgnih.gov

Table 1: Example LC-MS Parameters for Peptide Quantification

ParameterDescriptionTypical Value/Setting
Column The stationary phase used for chromatographic separation.Reverse Phase C18 (e.g., 2.6 μm, 100 Å, 50 x 2.1 mm) rsc.org
Mobile Phase A The primary solvent in the gradient elution.Water with 0.1% Formic Acid or 0.1% TFA nih.govrsc.org
Mobile Phase B The organic solvent used to elute the peptide.Acetonitrile with 0.1% Formic Acid or 0.1% TFA nih.govrsc.org
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 1.0 mL/min rsc.orgmdpi.com
Ionization Mode The method used to generate ions for MS analysis.Positive Electrospray Ionization (ESI+) mdpi.com
MS Detection The method for detecting and quantifying the ions.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) researchgate.net

Detection of Tryptophan Modifications (e.g., Oxidation Products) by LC-MS

The tryptophan residue in this compound is susceptible to oxidation, which can occur during synthesis, handling, or as a result of oxidative stress. mdpi.com LC-MS is an indispensable tool for identifying and characterizing these modifications. Oxidized peptides typically elute earlier than the parent peptide in reversed-phase chromatography due to their increased hydrophilicity. nih.gov

Mass spectrometry can detect these modifications by the characteristic mass shift they impart on the peptide. Common oxidation products of tryptophan include 5-hydroxytryptophan (B29612) (5-OH-Trp), kynurenine (B1673888) (Kyn), N-formylkynurenine (NFK), and oxindolylalanine (Oia). researchgate.netdss.go.th These modifications result from the addition of one or more oxygen atoms or other chemical changes to the indole side chain. aip.orgresearchgate.net Tandem mass spectrometry (MS/MS) is used to confirm the identity and location of the modification by analyzing the fragmentation pattern of the oxidized peptide. nih.govresearchgate.net For instance, the presence of specific fragment ions can distinguish between isomeric oxidation products like 5-HTP and Oia. researchgate.net

Table 2: Common Tryptophan Oxidation Products and Their Mass Shifts Detected by MS

Modification ProductAbbreviationMonoisotopic Mass Shift (Da)Elemental Composition Change
Single Oxidation +O+15.9949+O
Double Oxidation +2O+31.9898+2O
N-formylkynurenine NFK+31.9898+2O
Kynurenine Kyn+3.9949+O, -CO
5-hydroxytryptophan 5-OH-Trp+15.9949+O
Oxindolylalanine Oia+15.9949+O

Source: Adapted from multiple studies on peptide oxidation. researchgate.netdss.go.thaip.org

Spectroscopic Quantification and Detection Methods

UV-Vis Spectroscopy for Concentration Determination and Aromatic Residue Analysis

UV-Vis spectroscopy is a straightforward and widely accessible method for determining the concentration of peptides containing aromatic amino acids like tryptophan. utexas.eduipinnovative.com The indole ring of the tryptophan residue in this compound exhibits a strong absorbance maximum at approximately 280 nm. rsc.org

Table 3: Molar Extinction Coefficients of Aromatic Amino Acids at 280 nm

Amino AcidMolar Extinction Coefficient (ε) at 280 nm (M⁻¹cm⁻¹)
Tryptophan (Trp) 5690 pepcalc.com
Tyrosine (Tyr) 1280 pepcalc.com
Cystine (Cys-Cys) 120 pepcalc.com

Fluorescence-Based Assays for Enzymatic Activity Monitoring

Peptides like this compound can serve as substrates in fluorescence-based assays to monitor the activity of various proteases. rsc.org The intrinsic fluorescence of the tryptophan residue is often utilized in these assays. In its intact form, the peptide's fluorescence may be quenched by the N-terminal benzyloxycarbonyl (Z) group or other modifications. bachem.com

A common assay design is based on Fluorescence Resonance Energy Transfer (FRET). bachem.com In a FRET substrate, a fluorophore (donor) and a quencher (acceptor) are attached to the peptide sequence. acs.org When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. acs.org Upon enzymatic cleavage of a specific peptide bond within the sequence, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. bachem.com While this compound itself is not a classic FRET pair, similar peptides are designed for this purpose, such as Z-Gly-Gly-Arg-AMC, where the cleavage releases the highly fluorescent aminomethylcoumarin (AMC) group. rsc.orgresearchgate.net The rate of fluorescence increase is directly proportional to the enzyme's activity. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis (General peptide method)

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. subr.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. mpg.de The resulting CD spectrum provides a signature of the peptide's conformational state, such as α-helix, β-sheet, β-turn, or random coil. subr.edu

For a short, flexible peptide like this compound, the CD spectrum in the far-UV region (190-250 nm) would likely be dominated by signals corresponding to a random coil or disordered structure, characterized by a strong negative band near 200 nm. mdpi.com However, environmental factors such as solvent polarity (e.g., addition of trifluoroethanol) or binding to a target molecule can induce ordered secondary structures, which would cause distinct changes in the CD spectrum. nih.gov For instance, the formation of an α-helix is indicated by negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm. pnas.org β-sheet structures typically show a negative band around 215-220 nm and a positive band near 195-200 nm. nih.gov

Analytical Applications of Infrared (IR) Spectroscopy for Chemical Bonds

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. researchgate.net For a peptide like this compound, FTIR is used to confirm its identity and probe its backbone conformation by analyzing characteristic vibrational bands. acs.org

The most informative regions in the IR spectrum of a peptide are the Amide bands:

Amide I band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibrations of the peptide backbone. researchgate.netacs.org Its precise frequency is highly sensitive to the peptide's secondary structure. α-helices typically show a band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹. researchgate.net

Amide II band (1510–1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org

Amide A band (~3300 cm⁻¹): This band corresponds to the N-H stretching vibration and is sensitive to hydrogen bonding. researchgate.net

Other characteristic vibrations for this compound would include C-H stretches from the aromatic rings and aliphatic chains, and the C=O stretch of the carboxylic acid group (~1700-1760 cm⁻¹). ru.nlleibniz-fli.de

Table 4: Characteristic IR Absorption Bands for Peptides

Vibrational BandApproximate Wavenumber (cm⁻¹)Associated Molecular Vibration
Amide A ~3300N-H Stretch (H-bonded)
Carboxylic Acid O-H 3300 - 2500 (broad)O-H Stretch
Carboxylic Acid C=O ~1760 (non-H-bonded), ~1710 (H-bonded)C=O Stretch
Amide I 1700 - 1600C=O Stretch of peptide bond
Amide II 1580 - 1510N-H Bend and C-N Stretch

Source: Adapted from general spectroscopy principles and peptide analysis studies. researchgate.netacs.orgleibniz-fli.de

Compound Reference Table

Theoretical and Rational Design Principles Based on Z Gly Gly Trp Oh

Computational Modeling of Z-Gly-Gly-Trp-OH Interactions

Computational modeling has become an indispensable tool in drug discovery and molecular design. By simulating the interactions of this compound at an atomic level, researchers can gain insights into its binding mechanisms and predict the properties of novel derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr In the context of this compound, docking studies are instrumental in identifying potential enzyme targets and elucidating the specific binding modes of the peptide.

For instance, docking simulations can be used to predict how this compound or its analogs might fit into the active site of an enzyme. The process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket of the target protein. These poses are then scored based on a function that estimates the binding affinity, with lower binding energy values indicating a more favorable interaction. academie-sciences.frnih.govresearchgate.net

Key interactions that are often analyzed in docking studies include:

Hydrogen bonds: Formed between the peptide backbone or side chains and residues in the enzyme's active site. ajgreenchem.com

Hydrophobic interactions: The tryptophan residue, with its aromatic indole (B1671886) ring, can engage in significant hydrophobic interactions with nonpolar pockets of the enzyme.

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules. ajgreenchem.com

Pi-stacking interactions: The indole ring of tryptophan can stack with aromatic residues like phenylalanine, tyrosine, or other tryptophan residues in the binding site.

The results from molecular docking can guide the design of more potent and selective inhibitors by suggesting modifications to the this compound structure that could enhance these interactions. For example, if a docking study reveals an empty hydrophobic pocket near the tryptophan residue, a bulkier substituent could be added to the indole ring to improve binding.

Table 1: Key Parameters in Molecular Docking Studies
ParameterDescriptionRelevance to this compound
Binding Affinity (kcal/mol)An estimation of the strength of the interaction between the ligand and the target protein. academie-sciences.frPredicts the potency of this compound analogs as enzyme inhibitors.
Ligand Orientation (Pose)The predicted three-dimensional arrangement of the ligand within the binding site.Reveals the specific atoms and functional groups of this compound involved in binding.
Intermolecular InteractionsThe types of non-covalent bonds formed between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions).Provides a detailed understanding of the forces driving the binding of this compound.

Quantum chemical calculations, such as those based on density functional theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. ru.nlresearchgate.netdiva-portal.org These methods can be used to calculate a variety of properties that are not accessible through classical molecular mechanics methods used in docking.

For this compound, quantum chemical calculations can elucidate:

Charge distribution: Understanding the partial charges on each atom helps to explain electrostatic interactions with a target enzyme.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability.

Reaction mechanisms: Quantum chemistry can be used to model the transition states of enzyme-catalyzed reactions, providing insights into how inhibitors like this compound might function. For example, these calculations can help to determine whether an inhibitor is a competitive, non-competitive, or uncompetitive inhibitor.

Studies on similar small peptides have shown that dispersion interactions can play a significant role in their conformational preferences, highlighting the importance of using computational methods that can accurately account for these forces. ru.nl

Peptidomimetic Design Strategies Informed by this compound Structure

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and bioavailability. asianpubs.orgupc.edudiva-portal.org The structure of this compound provides a foundation for the design of such molecules.

One of the major drawbacks of peptides as therapeutic agents is their conformational flexibility, which can lead to reduced binding affinity and susceptibility to enzymatic degradation. nih.govresearchgate.net Conformational restriction is a key strategy to overcome these limitations. magtech.com.cn

In the context of this compound, this can be achieved by:

Backbone cyclization: Linking the N-terminus and C-terminus of the peptide, or cyclizing through side chains, can significantly reduce the number of accessible conformations. researchgate.net

Introduction of rigid spacers: Replacing the flexible glycine (B1666218) residues with more rigid units can lock the peptide into a specific conformation.

The goal of these modifications is to pre-organize the peptidomimetic into the bioactive conformation, which is the conformation it adopts when bound to its target. This reduces the entropic penalty of binding and can lead to a significant increase in affinity. nih.gov

Enzymes function by stabilizing the transition state of a reaction. Transition state analogues are stable molecules that mimic the geometry and electronic properties of the unstable transition state. These analogues can bind to the enzyme with very high affinity, acting as potent inhibitors.

The structure of this compound can be used as a starting point to design transition state analogue inhibitors for proteases. For example, the peptide bond that is normally cleaved by the enzyme can be replaced with a non-hydrolyzable isostere. This creates a molecule that the enzyme recognizes as a substrate but cannot process, leading to inhibition. Z-protected peptides are known to be substrates for certain proteases, making this compound a relevant template for such designs. glpbio.comnih.gov

The incorporation of non-canonical amino acids (ncAAs) into the this compound framework offers a powerful strategy to expand its structural and functional diversity. biorxiv.orgnih.govplos.org Unlike the 20 proteinogenic amino acids, ncAAs encompass a vast array of structures with unique side chains and backbone modifications. nih.govacs.org

Introducing ncAAs can confer several advantages:

Enhanced stability: Many ncAAs are resistant to proteolytic degradation, which can significantly increase the in vivo half-life of the resulting peptidomimetic. uminho.pt

Improved binding affinity: The unique side chains of ncAAs can form novel interactions with the target enzyme, leading to tighter binding.

Novel functionalities: ncAAs can introduce new chemical functionalities, such as fluorescent probes or reactive groups for covalent labeling.

For example, replacing one of the glycine residues in this compound with a cyclic amino acid could introduce a conformational constraint, while replacing tryptophan with an ncAA bearing a different aromatic or heterocyclic side chain could alter the binding specificity.

Table 2: Examples of Non-Canonical Amino Acids and Their Potential Impact on Z-Peptide Frameworks
Non-Canonical Amino AcidStructural FeaturePotential Impact on this compound Framework
β-AlanineExtra methylene (B1212753) group in the backboneIncreases flexibility and alters backbone conformation.
CyclohexylalanineCyclohexyl ring instead of an aromatic ringIncreases hydrophobicity and can improve packing in binding pockets.
N-methyl TryptophanMethyl group on the indole nitrogenPrevents hydrogen bond donation and can alter binding interactions.
4-FluorophenylalanineFluorine atom on the phenyl ringCan introduce favorable electrostatic interactions and improve binding affinity.

Structure-Based Design Principles for Modulating Peptide Functionality

The chemical structure of a peptide is intrinsically linked to its function. Even subtle modifications to the amino acid sequence or the introduction of non-natural elements can dramatically alter its biological activity, stability, and receptor-binding profile. nih.gov Structure-based design leverages this principle to rationally engineer peptides like this compound with desired functional characteristics.

Key strategies for modulating peptide functionality through structure-based design include:

Amino Acid Substitution: Replacing specific amino acid residues can probe their importance for activity and introduce new properties. For instance, substituting an amino acid with alanine (B10760859) (Alanine-scanning) is a common technique to identify residues critical for function. mdpi.com In the context of this compound, replacing the glycine or tryptophan residues could modulate its activity. For example, replacing a residue with its D-amino acid counterpart can significantly impact activity, as seen in analogs of other peptides where such changes led to either a decrease or a complete loss of function. academpharm.ru

Backbone Modification: Alterations to the peptide backbone, such as the introduction of β-amino acids, can impose specific secondary structures and increase resistance to proteolytic degradation. acs.org These modifications can lead to more stable and potent peptide analogs.

Cyclization: Introducing cyclic constraints into a peptide's structure can reduce its conformational flexibility, locking it into a bioactive conformation. This often leads to increased receptor affinity and stability. nih.gov This can be achieved through side-chain to side-chain linkages, such as disulfide bridges between cysteine residues. nih.gov

Incorporation of Unnatural Amino Acids: The inclusion of non-proteinogenic amino acids can introduce novel chemical functionalities and steric properties. frontiersin.org This can lead to peptides with enhanced activity, selectivity, and metabolic stability. For example, substituting a natural amino acid with one containing a bulky side chain can alter receptor interactions. genscript.com

The tryptophan residue in this compound is particularly significant. The indole side chain of tryptophan can participate in various non-covalent interactions, including hydrophobic and aromatic stacking interactions, which are often crucial for binding to biological targets. nih.gov Design principles might focus on modifying this residue or its neighbors to optimize these interactions. For instance, studies on other peptides have shown that the presence of tryptophan at the C-terminus is favorable for certain activities, such as antioxidant capabilities. nih.govjst.go.jp

The following table summarizes the impact of various structural modifications on peptide functionality, drawing parallels that could be applicable to the rational design of this compound analogs.

Modification Strategy Structural Change Potential Functional Outcome Relevant Findings from other Peptides
Amino Acid Substitution Replace Gly or Trp with other natural or unnatural amino acids.Altered receptor binding affinity and specificity, modified biological activity.Ala-scanning of GLP-1 analogs identified critical residues for agonist potency. mdpi.com
Backbone Modification Introduce β-amino acids into the Gly-Gly backbone.Increased proteolytic stability, enforced specific secondary structures. acs.orgβ-amino acid-containing peptides show enhanced resistance to degradation. acs.org
Terminal Capping Modify or replace the N-terminal Z-group or the C-terminal carboxyl group.Increased stability against proteases, altered solubility and bioavailability. frontiersin.orgN- and C-terminal protecting groups play a crucial role in peptide stability. frontiersin.org
Side Chain Modification Modify the indole ring of Tryptophan.Modulated binding interactions (e.g., pi-stacking, hydrogen bonding).Tryptophan residues are often key to peptide-protein interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) in Z-Peptide Systems (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and drug design. acs.org The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org For peptides, QSAR models are used to predict the bioactivity of novel sequences, thereby guiding the synthesis of more potent and specific analogs without the need to synthesize and test every possible variant. acs.org

In the context of Z-peptide systems like this compound, a QSAR study would involve several key theoretical steps:

Data Set Compilation: A dataset of peptides with known structures and measured biological activities is required. For tripeptides, this would involve a series of analogs where amino acid positions are varied, and a specific activity (e.g., enzyme inhibition, receptor binding, antioxidant capacity) is quantified. genscript.com

Descriptor Generation: The structural features of the peptides are converted into numerical values known as molecular descriptors. For peptides, these descriptors can be categorized as:

Amino Acid Descriptors: These are derived from the physicochemical properties of the individual amino acids. Commonly used descriptors include Z-scales (based on hydrophobicity, steric properties, and electronic effects), VHSE (hydrophobic, steric, and electronic properties), and others that quantify properties like size, polarity, and charge. genscript.comnih.gov

Whole-Molecule Descriptors: These describe the entire peptide, including topological indices, quantum chemical parameters, and 3D-structural properties. researchgate.net

Model Development: Statistical methods are employed to build a mathematical model that links the descriptors (independent variables) to the biological activity (dependent variable). Several regression techniques are commonly used:

Multiple Linear Regression (MLR): Creates a linear equation to describe the relationship. nih.gov

Partial Least Squares (PLS): A regression method suitable for datasets where the number of descriptors is large and they may be correlated. genscript.comnih.gov

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Random Forest (RF) can capture complex, non-linear relationships between structure and activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model must be rigorously validated. This is typically done using:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's robustness. mdpi.com

External Validation: The model's ability to predict the activity of a separate "test set" of compounds (not used in model building) is evaluated using metrics like the coefficient of determination (R²). nih.gov A good QSAR model will have high values for both Q² and R². mdpi.com

For tripeptides, QSAR studies have revealed important structural determinants for various activities. For example, in antioxidant tripeptides, the presence of aromatic amino acids like Tryptophan (Trp) or Tyrosine (Tyr) at the C-terminus is often strongly correlated with high activity. nih.govnih.gov Similarly, for ACE-inhibitory tripeptides, hydrophobic amino acids are often preferred at the N-terminus, and aromatic amino acids are favored at the C-terminus. genscript.com

The table below illustrates the statistical parameters commonly used to evaluate the reliability and predictability of QSAR models developed for tripeptide systems.

Statistical Parameter Symbol Description Typical Value for a Good Model
Coefficient of Determination (Training Set) R²trainMeasures how well the model fits the training data.> 0.6 mdpi.com
Cross-validated Coefficient of Determination Q² or CVR²Assesses the predictive power of the model through internal validation.> 0.5 mdpi.com
Coefficient of Determination (Test Set) R²testMeasures the model's ability to predict the activity of an external test set.> 0.88 has been reported for reliable models. nih.gov
Root Mean Square Error of Calibration RMSECRepresents the error in the model's fit to the training data.Should be low.
Root Mean Square Error of Cross-Validation RMSECVRepresents the error in the model's predictions during cross-validation.Should be low and comparable to RMSEC. mdpi.com

By applying these theoretical principles, researchers can develop predictive QSAR models for Z-peptide systems to rationally design new analogs of this compound with enhanced or modulated functionality for various applications. plos.org

Future Research Directions and Academic Prospects

Advancements in Stereoselective Synthesis of Z-Peptides with Tryptophan

The synthesis of peptides with precise stereochemistry is fundamental to creating functionally active molecules. For Z-protected peptides containing tryptophan, such as Z-Gly-Gly-Trp-OH, future research is focused on developing more efficient and highly selective synthetic methodologies. While the benzyloxycarbonyl (Z) group is a long-established protecting group for solution-phase peptide synthesis, modern advancements aim to refine its application, especially for complex residues like tryptophan. peptide.com

Recent progress in organometallic catalysis offers promising avenues. For instance, palladium-catalyzed C-H activation and functionalization methods are being developed for the late-stage modification of tryptophan residues within peptides. researchgate.net These techniques allow for the introduction of various functional groups onto the indole (B1671886) ring with high chemo- and stereoselectivity. thieme-connect.com Research into manganese-catalyzed C-2 alkenylation of tryptophan-containing peptides also demonstrates a highly efficient and economical route to decorated peptides. thieme-connect.com Another area of advancement is the enantioselective hydrogenation of dehydroamino acids and the use of Friedel-Crafts conjugate additions to introduce the indole moiety. chim.it The development of novel chiral auxiliaries and catalysts for Strecker amino acid synthesis represents a robust strategy for producing a variety of optically pure (S)-tryptophan analogues that can be incorporated into Z-protected peptide chains. rsc.org These methods collectively aim to streamline the synthesis of complex tryptophan-containing peptides, ensuring high yields and stereochemical purity, which is essential for their use in further biochemical studies. chinesechemsoc.orgresearchgate.net

Exploration of Novel Biocatalysts and Enzymatic Pathways for this compound Synthesis

Chemoenzymatic peptide synthesis combines the flexibility of chemical methods with the high specificity and mild reaction conditions of biocatalysis. researchgate.netmdpi.com The synthesis of this compound and related peptides is an area ripe for the exploration of novel biocatalysts. Enzymes, particularly proteases like chymotrypsin (B1334515) and papain, are frequently used for their ability to catalyze peptide bond formation with high regio- and stereospecificity, eliminating the risk of racemization. researchgate.netmdpi.commdpi.com

Chymotrypsin is a particularly potent catalyst for this purpose due to its strong specificity for aromatic amino acids like tryptophan. researchgate.netpsu.edu Research focuses on optimizing reaction conditions to favor synthesis over hydrolysis. Strategies include:

Kinetically Controlled Synthesis : This involves using an activated acyl donor (e.g., an ester) where the enzyme facilitates the rapid formation of a peptide bond with a nucleophile (an amino acid or peptide). researchgate.net

Thermodynamically Controlled Synthesis : This approach involves the direct reversal of hydrolysis, where the enzyme catalyzes the condensation of two peptide fragments, such as the synthesis of a tetrapeptide from Z-Gly-Trp-OH and another dipeptide. researchgate.netpsu.edu

Novel Reaction Media : The use of frozen aqueous solutions has been shown to significantly increase peptide yields by preventing undesirable side reactions like the hydrolysis of the acyl-enzyme intermediate. mdpi.compsu.edu For example, α-chymotrypsin-catalyzed synthesis has achieved yields of up to 90% in frozen aqueous media. mdpi.com

Future prospects lie in the discovery and engineering of new enzymes with tailored specificities and enhanced stability. The directed evolution of enzymes like TrpB, which can synthesize tryptophan analogues from serine and indole derivatives, showcases the potential for creating bespoke biocatalytic platforms for complex peptide synthesis. acs.org

Table 1: Biocatalysts in Z-Peptide Synthesis

Enzyme Typical Acyl Donor Key Advantage Reference
α-Chymotrypsin Z-Amino Acid Esters High specificity for aromatic residues (Trp, Phe, Tyr). researchgate.netpsu.edu
Papain Z-Amino Acid Esters Broad specificity, effective in various media. mdpi.comresearchgate.net

Refined Computational Models for Predicting this compound Conformations and Interactions in Complex Environments

Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its biological interactions. Computational modeling, particularly molecular dynamics (MD) simulations, provides atomic-level insights into peptide conformation and stability. aip.org Future research will focus on refining these models for greater predictive accuracy in complex biological environments.

Advanced simulation methodologies are being applied to study peptide behavior:

All-Atom Molecular Dynamics (AA-MD) : This method provides a highly detailed view of peptide folding, self-assembly, and interaction with solvent molecules by modeling every atom in the system. aip.org

Coarse-Grained Molecular Dynamics (CG-MD) : By grouping atoms into larger "beads," CG-MD allows for the simulation of longer timescales and larger systems, making it suitable for studying processes like peptide aggregation. aip.org

Enhanced Sampling Techniques : Methods like Metadynamics and Replica Exchange Molecular Dynamics (REMD) are used to overcome the high energy barriers associated with conformational changes, allowing for a more thorough exploration of the peptide's potential energy landscape. aip.orgnih.gov

Development of this compound as a Biochemical Probe for Investigating Enzyme Mechanisms and Subsite Specificity

Z-protected tripeptides are valuable tools for probing the active sites of proteases. researchgate.net this compound can serve as a scaffold for creating specific substrates to investigate enzyme mechanisms and map the geometry of enzyme subsites (S pockets), which are the regions in the active site that bind individual amino acid residues of the substrate.

The development of this compound as a biochemical probe involves several strategies:

Fluorogenic and Chromogenic Substrates : The C-terminus of this compound can be coupled to a reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or p-nitroanilide (pNA). When a protease cleaves the peptide bond, the reporter group is released, resulting in a measurable fluorescent or colorimetric signal. frontiersin.org This allows for real-time monitoring of enzyme activity and the determination of kinetic parameters like K_m and k_cat.

Mapping Subsite Specificity : By synthesizing a library of similar peptides where the glycine (B1666218) or tryptophan residues are systematically replaced, researchers can determine the preferred amino acids for an enzyme's subsites. For example, Z-peptides have been used to map the S3 subsite of serine proteases involved in blood coagulation. researchgate.net The efficiency with which an enzyme hydrolyzes different substrates reveals its specificity. acs.org

Activity-Based Probes (ABPs) : The peptide can be modified with a reactive "warhead" that forms a covalent bond with a catalytic residue (e.g., serine or cysteine) in the enzyme's active site. frontiersin.org These ABPs, often tagged with biotin (B1667282) or a fluorophore, are used to detect and identify active enzymes in complex biological samples. frontiersin.orgrsc.org

Future research will focus on designing more sophisticated probes based on the this compound structure to investigate specific proteases with high selectivity and to visualize enzyme activity in living cells.

Integration of Advanced Analytical Techniques for Comprehensive In Situ Characterization of this compound Dynamics

A comprehensive understanding of this compound requires advanced analytical techniques capable of characterizing its structure and dynamics, often in real-time and within complex mixtures.

Key techniques and future directions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. 1H NMR studies on Z-protected peptides have shown that the chemical shift of the benzylic methylene (B1212753) protons of the Z-group is sensitive to the peptide's conformation, particularly its involvement in intramolecular hydrogen bonds. nih.gov Advanced multi-dimensional NMR techniques like TOCSY and NOESY can provide detailed information about bond connectivity and through-space atomic distances, respectively, to build a complete structural model. diva-portal.org

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for verifying the mass and sequence of synthesized peptides. researchgate.net Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to analyze the purity of peptide preparations and to monitor the progress of enzymatic reactions. nih.govambeed.com

Advanced Spectroscopic and Chromatographic Methods : The use of fluorescence spectroscopy is crucial when this compound is used as a fluorogenic probe. frontiersin.org Techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for the purification and analysis of peptides and their reaction products. acs.org Future directions include the application of techniques like surface plasmon resonance (SPR) to study binding kinetics in real-time and the use of specialized GC-MS protocols for analyzing derivatized amino acids. researchgate.net

The integration of these techniques will enable a multi-faceted characterization of this compound, from its primary structure to its conformational dynamics and interactions, providing a complete picture of its biochemical role.

Table 2: Analytical Techniques for Z-Peptide Characterization

Technique Information Provided Application Area Reference
1D/2D NMR 3D conformation, hydrogen bonding, structure elucidation. Structural Biology nih.govdiva-portal.org
LC-MS/MS Molecular weight, sequence verification, purity analysis. Synthesis, Proteomics researchgate.netnih.gov
Fluorescence Spectroscopy Enzyme kinetics, binding affinity. Enzyme Assays frontiersin.orgmdpi.com

Q & A

Q. How can researchers ensure compliance with NIH guidelines when reporting preclinical studies on this compound?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines: disclose sample size justification, randomization, and blinding. Provide raw data for survival curves or toxicity endpoints. Use the PREPARE checklist for experimental reproducibility. Cite NIH grant numbers if applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.